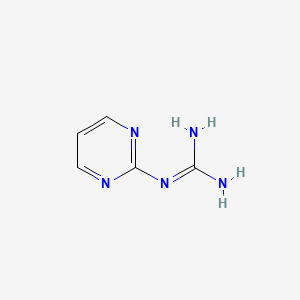

1-(Pyrimidin-2-yl)guanidine

Description

BenchChem offers high-quality 1-(Pyrimidin-2-yl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrimidin-2-yl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-2-ylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c6-4(7)10-5-8-2-1-3-9-5/h1-3H,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQBQBUHPNYTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482590 | |

| Record name | 1-(Pyrimidin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90585-97-0 | |

| Record name | 1-(Pyrimidin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(Pyrimidin-2-yl)guanidine for Drug Discovery and Development

An In-Depth Technical Guide

Abstract

The convergence of the pyrimidine ring and the guanidine moiety creates a "privileged scaffold" of significant interest in medicinal chemistry and drug development.[1][2][3] 1-(Pyrimidin-2-yl)guanidine, the parent structure of this class, serves as a foundational template for designing novel therapeutics, from kinase inhibitors to antibacterial agents.[4][5] Despite the proliferation of its derivatives in scientific literature, a consolidated guide on the core physicochemical properties of the unsubstituted parent compound is conspicuously absent. This technical guide addresses this knowledge gap. By synthesizing data from closely related analogs and established chemical principles, we provide a comprehensive framework for the characterization of 1-(Pyrimidin-2-yl)guanidine. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering not only theoretical data but also field-proven, step-by-step protocols for its empirical validation. The insights herein are designed to accelerate research by providing a robust, self-validating system for understanding and manipulating this high-potential chemical entity.

Introduction: The Strategic Value of the Pyrimidinyl Guanidine Scaffold

In the landscape of modern drug discovery, certain chemical motifs consistently emerge in successful therapeutics due to their favorable interactions with biological targets. Both the pyrimidine ring and the guanidine group are archetypal examples of such "privileged structures".[1][2] Pyrimidine is a cornerstone of nucleosides and a key component in numerous approved drugs, valued for its hydrogen bonding capabilities and metabolic stability.[3][6] The guanidine group, famously present in the amino acid arginine, is a powerful hydrogen bond donor and a strong base, typically protonated at physiological pH to form the guanidinium cation.[7][8]

The strategic fusion of these two moieties in 1-(Pyrimidin-2-yl)guanidine yields a molecule with unique and compelling properties. The electron-withdrawing nature of the pyrimidine ring modulates the inherent high basicity of the guanidine group, while the spatial arrangement allows for a critical intramolecular hydrogen bond between the pyrimidine nitrogen and the guanidinium protons.[9][10] This interaction pre-organizes the molecule into a conformationally favored state, a feature often exploited to enhance binding affinity to protein targets like kinases and proteases.[10]

This guide provides a foundational analysis of the parent scaffold's key physicochemical properties, which are paramount to understanding its behavior in biological systems and crucial for any rational drug design program.

Caption: Key chemical structures of 1-(Pyrimidin-2-yl)guanidine.

Core Physicochemical Properties: A Predictive and Experimental Overview

Understanding the fundamental properties of a molecule is the bedrock of drug development. These parameters dictate everything from initial screening viability to final formulation. While extensive experimental data for the unsubstituted parent compound is sparse, we can predict its properties with high confidence based on established chemical theory and data from its close analogs.

Molecular Structure and Calculated Descriptors

The following table summarizes the core computed properties for 1-(Pyrimidin-2-yl)guanidine. These values are essential for initial computational modeling, including docking studies and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.

| Property | Value | Significance in Drug Development |

| Molecular Formula | C₅H₇N₅ | Defines the elemental composition and exact mass. |

| Molecular Weight | 137.15 g/mol | Influences diffusion and membrane permeability; aligns with "rule of five" guidelines. |

| XLogP3-AA | -0.6 | Predicts lipophilicity; a negative value suggests high water solubility. |

| Hydrogen Bond Donors | 3 | Indicates potential for strong interactions with biological targets.[11] |

| Hydrogen Bond Acceptors | 3 | Indicates potential for strong interactions with biological targets.[11] |

| Topological Polar Surface Area (TPSA) | 90.9 Ų | Predicts membrane permeability and oral bioavailability.[11] |

Basicity (pKa): The Master Variable

The single most important physicochemical property of 1-(Pyrimidin-2-yl)guanidine is its basicity, quantified by the pKa of its conjugate acid. Guanidine itself is one of the strongest organic bases in water, with a pKa of 13.6.[12] This is due to the exceptional resonance stabilization of the resulting protonated guanidinium cation.

However, attaching the electron-withdrawing pyrimidine ring is expected to significantly lower this basicity. Studies on related aryl guanidines confirm this trend, where aromatic substitution reduces the pKa.[13] The predicted pKa of 1-(Pyrimidin-2-yl)guanidine will likely fall in the range of 9-11.

-

Causality & Importance: The pKa value is critical because it dictates the molecule's charge state at physiological pH (~7.4). A pKa in the 9-11 range ensures that the compound will be almost exclusively in its protonated, cationic form in the body. This charged state governs:

-

Solubility: Cationic species are generally more water-soluble.

-

Receptor Binding: The positive charge and H-bond donors of the guanidinium group are often essential for anchoring the molecule in the binding pocket of a target protein.

-

Membrane Permeability: Charged molecules typically have lower passive diffusion across cell membranes, influencing oral absorption and CNS penetration.

-

Solubility Profile

Given its predicted low LogP and its cationic nature at physiological pH, 1-(Pyrimidin-2-yl)guanidine is expected to exhibit good aqueous solubility. Its solubility will be highly pH-dependent, increasing significantly in acidic conditions where it is fully protonated. Guanidine hydrochloride salts are known to be highly water-soluble, with solubilities of up to 6 M.[14]

-

Experimental Insight: When determining solubility, it is crucial to differentiate between kinetic and thermodynamic solubility, especially in early discovery. Kinetic solubility (often measured via turbidimetry from a DMSO stock) can overestimate the true solubility and lead to reproducibility issues. The shake-flask method, which measures thermodynamic equilibrium, is the gold standard for obtaining reliable data for later-stage development.

Lipophilicity (LogP / LogD)

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) versus an aqueous (polar) environment. It is a key determinant of ADME properties.

-

LogP: The partition coefficient of the neutral species. The calculated XLogP3 of -0.6 suggests the neutral form is hydrophilic.

-

LogD: The distribution coefficient at a specific pH, which accounts for all ionic species. Because the compound is predominantly ionized at pH 7.4, its LogD₇.₄ will be significantly lower (more hydrophilic) than its LogP. This pH-dependent lipophilicity is a hallmark of basic drugs.

Chemical Stability

The stability of a drug candidate under various conditions (pH, temperature, light) is a critical developability parameter. The primary degradation pathway of concern for this scaffold is hydrolysis.

-

Hydrolytic Stability: Guanidines can be susceptible to hydrolysis, particularly under strongly alkaline conditions, which can cleave the C-N bonds. Conversely, some pyrimidine-containing nucleosides can exhibit instability in acidic conditions.[15] Therefore, a forced degradation study across a wide pH range (e.g., pH 2, 7, 10) is essential to identify potential liabilities early in development.

Synthesis and Spectroscopic Analysis

The reliable synthesis and unambiguous structural confirmation of the target compound are prerequisites for any further study.

General Synthetic Strategy

The synthesis of N,N'-disubstituted guanidines is well-established. A common and effective method involves the acid-promoted amination of a pyrimidine-bearing cyanamide.[1] This approach is often clean and provides good yields.

Caption: A representative workflow for the synthesis of 1-(Pyrimidin-2-yl)guanidine.

Structural Elucidation by Spectroscopy

Once synthesized, the identity and purity of the compound must be confirmed. The following spectral characteristics are expected:

-

¹H NMR: The spectrum should show distinct signals for the pyrimidine ring protons. The protons of the guanidine group may appear as a broad singlet due to exchange and quadrupole broadening from the nitrogen atoms. The integration of these signals should correspond to the number of protons in the structure.[2]

-

¹³C NMR: The spectrum will reveal the carbon skeleton, including characteristic signals for the sp²-hybridized carbons of the pyrimidine ring and a key signal for the central guanidinyl carbon around 160 ppm.[2]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal for this basic compound. The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 138.08.

-

Infrared (IR) Spectroscopy: The spectrum should feature strong N-H stretching bands around 3100-3400 cm⁻¹ and a characteristic C=N stretching vibration for the guanidinium group around 1600-1650 cm⁻¹.[4]

Standardized Protocols for Experimental Determination

To ensure data integrity and reproducibility, standardized, well-documented protocols are essential. The following sections provide step-by-step methodologies for characterizing the most critical physicochemical properties.

Protocol: pKa Determination by Potentiometric Titration

This method provides a highly accurate pKa value by monitoring pH changes during titration with a strong acid.

-

Preparation: Accurately weigh ~5-10 mg of 1-(pyrimidin-2-yl)guanidine and dissolve it in a known volume (e.g., 50 mL) of deionized, degassed water. Causality: Degassing prevents dissolved CO₂, an acidic gas, from interfering with the titration baseline.

-

Instrumentation: Calibrate a pH meter with at least two standard buffers (e.g., pH 7.00 and 10.00) that bracket the expected pKa.

-

Titration: Place the solution in a jacketed beaker maintained at 25°C. Slowly titrate the solution with a standardized solution of 0.1 M HCl, recording the pH after each incremental addition (e.g., 0.02 mL).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, use the first derivative plot (ΔpH/ΔV vs. V) to precisely identify the equivalence point.

Protocol: Aqueous Solubility (Thermodynamic Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of buffer at the desired pH (e.g., pH 7.4 phosphate-buffered saline) in a glass vial. Causality: Using an excess of solid ensures that a saturated solution is achieved at equilibrium.

-

Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. Insight: A 24-hour period is typically sufficient for most compounds to reach equilibrium. A time-course experiment (e.g., sampling at 24, 36, and 48 hours) can be performed to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vial to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. Trustworthiness: This filtration step is critical to avoid artificially high concentration readings.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent (e.g., mobile phase) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (Protocol 4.3).

Protocol: Purity and Identification by HPLC-UV/MS

This method is the workhorse for assessing the purity of a sample and confirming its identity.

Caption: General analytical workflow for purity and identity confirmation.

-

System: An HPLC system equipped with a UV detector and ideally an in-line mass spectrometer.

-

Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Causality: Formic acid acts as an ion-pairing agent and acidifies the mobile phase, ensuring the basic analyte is protonated and exhibits good peak shape.

-

Method:

-

Flow rate: 1.0 mL/min.

-

Injection volume: 10 µL.

-

UV Detection: 254 nm or a wavelength of maximum absorbance.

-

Gradient: e.g., 5% to 95% B over 10 minutes.

-

-

Analysis: Purity is determined by the area percentage of the main peak in the UV chromatogram. Identity is confirmed by the mass-to-charge ratio ([M+H]⁺) observed in the mass spectrum.

Implications for Drug Development

The collective physicochemical profile of 1-(Pyrimidin-2-yl)guanidine presents a classic "balance of properties" challenge and opportunity for drug development:

-

Strengths:

-

High "Ligand Efficiency": Its small size and rich hydrogen bonding capacity mean it can form potent interactions with a target without a large molecular weight penalty.

-

Favorable Starting Point for Solubility: The inherent basicity and polarity suggest that solubility is unlikely to be an initial project-killing issue, which is a significant advantage.

-

-

Challenges & Considerations:

-

Permeability: The high polarity and permanent charge at physiological pH can limit passive membrane permeability. This may be a challenge for oral bioavailability and CNS penetration. Medicinal chemistry efforts often focus on masking charge or finding a balance between polarity and lipophilicity to overcome this.

-

Transporter Interactions: As a cation, the molecule may be a substrate for uptake or efflux transporters (e.g., P-glycoprotein), which can significantly impact its ADME profile.

-

Formulation: The compound's basicity allows for the formation of various salts (hydrochloride, mesylate, etc.). Salt selection is a critical step in late-stage development to optimize stability, solubility, and manufacturability.

-

Conclusion

1-(Pyrimidin-2-yl)guanidine represents a molecule of high strategic value, embodying the beneficial properties of two of medicinal chemistry's most productive scaffolds. This guide establishes its foundational physicochemical profile, highlighting a profile characterized by high polarity, pH-dependent solubility, and a defining basicity (pKa) that governs its behavior in biological systems. While presenting challenges related to membrane permeability, its properties also offer distinct advantages, particularly in achieving high ligand efficiency and aqueous solubility. By providing a robust framework of predicted properties and validated, step-by-step experimental protocols, this document empowers researchers to confidently engage with this scaffold, enabling a more rational, efficient, and ultimately successful drug discovery and development process.

References

-

PubChem. 1-(4-Chlorophenyl)-1-pyrimidin-2-ylguanidine. National Center for Biotechnology Information. [Link]

-

Elumalai, V., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. ResearchGate. [Link]

-

PubChem. 1-(4,6-Dimethylpyrimidin-2-yl)-3-(furan-2-ylmethyl)guanidine. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2021). Supporting Information for a related publication. [Link]

-

Ros-Santamaría, S., et al. (2014). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values. Organic & Biomolecular Chemistry. [Link]

-

ACS Publications. Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics. ACS Medicinal Chemistry Letters. [Link]

-

Han, S., et al. (1995). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry. [Link]

-

Hoff, B. H., et al. (2018). Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. ResearchGate. [Link]

-

Sementa, D., et al. (2017). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. Molecules. [Link]

-

Melikyan, G., et al. (2020). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules. [Link]

-

Sementa, D., et al. (2017). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. National Center for Biotechnology Information. [Link]

-

PubChem. (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 1,1-bis(2H-pyridin-1-yl)guanidine. National Center for Biotechnology Information. [Link]

-

ResearchGate. ¹⁵N‐NMR chemical shift values of pyrimidinyl guanidine 5 a. ResearchGate. [Link]

-

Evans, P., et al. (2020). Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking. ResearchGate. [Link]

-

Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. [Link]

-

Asghar, F., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Chakarov, S., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

-

Qiu, J., et al. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography A. [Link]

-

American Chemical Society. (2020). Guanidine. [Link]

-

ResearchGate. ¹H-NMR spectra of polymeric guanidine derivatives. ResearchGate. [Link]

-

Kumar, A., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). [Link]

-

Zumstein, M., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. National Center for Biotechnology Information. [Link]

-

PerMM. Guanidine. [Link]

-

PubChem. 1-Carbamimidoyl-2-(2-sulfanylethyl)guanidine. National Center for Biotechnology Information. [Link]

-

Zhang, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]

-

Wikipedia. Guanidine. [Link]

-

Agency for Toxic Substances and Disease Registry. (2001). ANALYTICAL METHODS. [Link]

-

Asad, M., et al. (2021). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances. [Link]

-

Schlegel, H. B., et al. (2007). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using DFT. Journal of Physical Chemistry B. [Link]

-

Interchim. Guanidine Hydrochloride. [Link]

-

Ros-Santamaría, S., et al. (2014). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. New Journal of Chemistry. [Link]

-

Kandeel, M., et al. (2021). Condensed Pyridopyrimidines and Pyridopyrazines Containing a Bridgehead Nitrogen Atom: Synthesis, Chemical Properties and Biological Evaluation. Molecules. [Link]

-

PubChem. N'-(2,3-dihydro-1H-inden-2-yl)-N-(4,6-dimethylpyrimidin-2-yl)guanidine. National Center for Biotechnology Information. [Link]

-

Verma, M., et al. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

-

Prakash, V., & Sinha, N. (1996). Stability of D-amino acid oxidase: denaturation by guanidine hydrochloride and urea. Indian Journal of Biochemistry & Biophysics. [Link]

-

Verma, M., et al. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijpsr.com [ijpsr.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. permm.phar.umich.edu [permm.phar.umich.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. Guanidine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. interchim.fr [interchim.fr]

- 15. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 1-(Pyrimidin-2-yl)guanidine: A Technical Guide for Researchers

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1-(Pyrimidin-2-yl)guanidine, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound.

Introduction: The Significance of 1-(Pyrimidin-2-yl)guanidine

The 1-(Pyrimidin-2-yl)guanidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The pyrimidine ring is a core component of nucleobases, while the guanidine group is found in natural products and pharmaceuticals, known for its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH. The combination of these two moieties in 1-(Pyrimidin-2-yl)guanidine creates a unique electronic and structural landscape, making a thorough understanding of its spectroscopic properties essential for its identification, characterization, and further development in drug discovery programs. Guanidine derivatives are known to possess a range of biological activities, including bactericidal and fungicidal properties.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-(Pyrimidin-2-yl)guanidine, both ¹H and ¹³C NMR provide critical information about the molecular framework and the electronic environment of each atom.

¹H NMR Spectroscopy: A Detailed Analysis

The ¹H NMR spectrum of 1-(Pyrimidin-2-yl)guanidine is characterized by distinct signals corresponding to the protons of the pyrimidine ring and the guanidinyl group. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the resonance effects of the guanidinyl moiety.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-4, H-6 | ~8.5 | Doublet | ~4.8 | These protons are equivalent and coupled to H-5. Their downfield shift is due to the deshielding effect of the adjacent nitrogen atoms in the pyrimidine ring. |

| H-5 | ~7.0 | Triplet | ~4.8 | This proton is coupled to both H-4 and H-6, resulting in a triplet. It appears at a relatively higher field compared to H-4 and H-6. |

| NH₂ (Guanidinyl) | ~6.5 - 7.5 | Broad Singlet | - | The protons of the guanidinyl NH and NH₂ groups are often broad due to quadrupole effects of the nitrogen atoms and potential proton exchange. Their chemical shift can vary with concentration and temperature. |

| NH (Guanidinyl) | ~9.0 | Broad Singlet | - | The proton on the nitrogen linked to the pyrimidine ring is expected to be more deshielded. |

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial for observing the exchangeable NH protons of the guanidinyl group. In protic solvents like D₂O, these signals would be lost due to rapid deuterium exchange. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and accurately resolve the coupling patterns of the pyrimidine protons.[2]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of 1-(Pyrimidin-2-yl)guanidine.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 | ~160 | This carbon is directly attached to three nitrogen atoms and is significantly deshielded. |

| C-4, C-6 | ~158 | These carbons are part of the pyrimidine ring and are deshielded by the adjacent nitrogen atoms. |

| C-5 | ~115 | This carbon is the least deshielded of the pyrimidine ring carbons. |

| C (Guanidinyl) | ~155 | The guanidinyl carbon is also highly deshielded due to its attachment to three nitrogen atoms. |

Expertise & Experience: The chemical shifts of the pyrimidine carbons are characteristic of nitrogen-containing aromatic heterocycles. The significant downfield shift of C-2, C-4, and C-6 is a hallmark of the pyrimidine ring. The guanidinyl carbon resonance is also a key identifier. For unambiguous assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of 1-(Pyrimidin-2-yl)guanidine is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the ¹H signals and determine the multiplicities and coupling constants.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(Pyrimidin-2-yl)guanidine will exhibit characteristic absorption bands for the N-H, C-H, C=N, and C-N bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3400 - 3200 | N-H stretching (guanidinyl) | Strong, Broad | The broadness is due to hydrogen bonding. Multiple bands may be observed for the symmetric and asymmetric stretches of the NH₂ group. |

| 3100 - 3000 | Aromatic C-H stretching | Medium | Characteristic of the C-H bonds on the pyrimidine ring. |

| 1680 - 1640 | C=N stretching (guanidinyl) | Strong | This is a characteristic and intense band for the guanidinyl group. |

| 1620 - 1550 | C=N and C=C ring stretching (pyrimidine) | Strong to Medium | The pyrimidine ring has several characteristic stretching vibrations in this region.[3] |

| 1500 - 1400 | N-H bending | Medium | Bending vibrations of the N-H bonds in the guanidinyl group. |

| 1350 - 1200 | C-N stretching | Strong | Stretching vibrations of the C-N bonds in both the pyrimidine ring and the guanidinyl group. |

Trustworthiness: The presence of a strong, broad band in the 3400-3200 cm⁻¹ region, coupled with a strong absorption around 1660 cm⁻¹, is a strong indicator of the guanidinyl group. The characteristic fingerprint region below 1500 cm⁻¹ will contain a series of sharp bands corresponding to the pyrimidine ring vibrations, which can be used for definitive identification when compared with a reference spectrum.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Caption: Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. For 1-(Pyrimidin-2-yl)guanidine, electrospray ionization (ESI) is a suitable technique due to the polar nature of the compound.

Predicted Mass Spectrum Data (ESI+):

-

Molecular Weight: 151.17 g/mol

-

[M+H]⁺: m/z 152.18

-

Major Fragmentation Pathways:

-

Loss of ammonia (NH₃) from the guanidinyl group.

-

Loss of cyanamide (CH₂N₂) from the guanidinyl group.

-

Cleavage of the C-N bond between the pyrimidine ring and the guanidinyl group.

-

Fragmentation of the pyrimidine ring.

-

Predicted Fragmentation Pattern:

| m/z | Proposed Fragment | Notes |

| 152 | [M+H]⁺ | Protonated molecular ion. |

| 135 | [M+H - NH₃]⁺ | Loss of ammonia from the guanidinyl group. |

| 110 | [M+H - CH₂N₂]⁺ | Loss of cyanamide from the guanidinyl group. |

| 95 | [C₄H₅N₂]⁺ | Pyrimidin-2-amine fragment. |

| 79 | [C₄H₃N₂]⁺ | Pyrimidine ring fragment. |

Authoritative Grounding: The fragmentation of guanidines in mass spectrometry is well-documented. The loss of small neutral molecules like ammonia and cyanamide is a common feature.[4] The stability of the pyrimidine ring will also influence the fragmentation pattern, with fragments corresponding to the intact ring being prominent.

Experimental Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

-

LC-MS System Setup:

-

Use a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

A C18 column is typically used for reversed-phase chromatography.

-

The mobile phase is often a gradient of water and acetonitrile with a small amount of formic acid (0.1%) to promote protonation.

-

-

Data Acquisition:

-

Acquire data in positive ion mode.

-

Perform a full scan to identify the molecular ion.

-

Conduct tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.

-

-

Data Analysis:

-

Identify the [M+H]⁺ peak and confirm the molecular weight.

-

Analyze the MS/MS spectrum to identify the fragment ions and propose fragmentation pathways.

-

Caption: Workflow for LC-MS Analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of 1-(Pyrimidin-2-yl)guanidine. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working with this important class of compounds. A thorough understanding of these spectroscopic properties is essential for ensuring the purity and structural integrity of synthesized materials and for advancing their development in various scientific disciplines.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available from: [Link]

-

Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2018). Molecules, 23(10), 2691. Available from: [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). The Royal Society of Chemistry. Available from: [Link]

-

Wishart DS, et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Res, 50(D1), D622-D631. Available from: [Link]

-

Synthesis, Characterization of Some Novel Pyrimidine Derivatives and Evaluation of their Antimicrobial Activity. (2020). ResearchGate. Available from: [Link]

-

¹⁵N‐NMR chemical shift values of pyrimidinyl guanidine 5 a based on ¹H‐¹⁵N HMBC NMR spectroscopy. (n.d.). ResearchGate. Available from: [Link]

-

Microwave Synthesis of Amino-Pyrimidines. (2015). International Journal of Innovative Research in Science, Engineering and Technology, 4(5). Available from: [Link]

-

Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2020). Molecules, 25(21), 5192. Available from: [Link]

-

FTIR spectra of polymeric guanidine derivatives. (n.d.). ResearchGate. Available from: [Link]

-

The mass spectra of the guanidines. (n.d.). ResearchGate. Available from: [Link]

-

Supporting Information for: Design, synthesis and evaluation of novel N-heteroaryl guanidines as potent inhibitors of nitric oxide synthase. (n.d.). The Royal Society of Chemistry. Available from: [Link]

-

1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. (n.d.). ResearchGate. Available from: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. (2019). International Journal of Pharmaceutical Sciences and Research, 10(9), 4283-4291. Available from: [Link]

-

Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. (2021). Research Square. Available from: [Link]

-

Pyridine, 4-ethenyl-. (n.d.). NIST Chemistry WebBook. Available from: [Link]

-

FTIR spectrum for Pyridine. (n.d.). ResearchGate. Available from: [Link]

-

13 C NMR spectra of... (n.d.). ResearchGate. Available from: [Link]

-

2-Pyrimidinamine, 4,6-dimethyl-. (n.d.). NIST Chemistry WebBook. Available from: [Link]

-

1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli. (2022). Biomolecular NMR Assignments, 16(2), 223-228. Available from: [Link]

-

1 H-NMR spectra of polymeric guanidine derivatives. (n.d.). ResearchGate. Available from: [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. (n.d.). Preprints.org. Available from: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2017). Trade Science Inc. Available from: [Link]

Sources

An In-depth Technical Guide to the Tautomeric Landscape of 1-(Pyrimidin-2-yl)guanidine

Abstract

1-(Pyrimidin-2-yl)guanidine stands as a significant scaffold in medicinal chemistry, largely due to its capacity for specific molecular interactions, which are profoundly influenced by its tautomeric state. Understanding and predicting the predominant tautomeric forms of this molecule in different environments is critical for rational drug design and development. This guide provides a comprehensive exploration of the tautomeric equilibria of 1-(Pyrimidin-2-yl)guanidine, detailing the theoretical underpinnings and practical analytical methodologies for its characterization. We delve into quantum chemical calculations for predicting tautomer stability and discuss key spectroscopic techniques—notably Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy—for experimental validation. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols.

Introduction: The Significance of Tautomerism in Drug Design

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[1] This dynamic equilibrium can have a profound impact on a molecule's physicochemical properties, including its lipophilicity, acidity/basicity, and hydrogen bonding capabilities.[2] For a molecule like 1-(Pyrimidin-2-yl)guanidine, which features multiple proton donor and acceptor sites across its pyrimidine and guanidine moieties, a rich tautomeric landscape is possible. The specific tautomer present can dictate its interaction with biological targets, such as enzymes and receptors, thereby influencing its pharmacological activity.[3][4] Therefore, a thorough characterization of its tautomeric preferences is not merely an academic exercise but a crucial step in harnessing its therapeutic potential.

The core of this guide is to provide a multi-faceted approach to understanding the tautomerism of 1-(Pyrimidin-2-yl)guanidine. We will first explore the possible tautomeric forms and then detail the computational and experimental workflows to identify and quantify them.

Potential Tautomers of 1-(Pyrimidin-2-yl)guanidine

The structure of 1-(Pyrimidin-2-yl)guanidine allows for several potential tautomeric forms arising from proton migration between the nitrogen atoms of the guanidine group and the pyrimidine ring. The primary equilibrium involves the distribution of the double bond within the guanidine moiety and the protonation state of the pyrimidine ring nitrogens.

Below is a depiction of the principal tautomeric possibilities, which involve the shifting of a proton between the guanidinyl nitrogens and the pyrimidine ring nitrogen.

Caption: Potential tautomeric forms of 1-(Pyrimidin-2-yl)guanidine.

Computational Assessment of Tautomer Stability

Quantum chemical calculations are a powerful predictive tool for assessing the relative stabilities of tautomers.[5] Density Functional Theory (DFT) methods, in particular, offer a good balance between computational cost and accuracy for such systems. By calculating the Gibbs free energy of each tautomer, we can predict their equilibrium populations.

Rationale for Computational Approach

The primary advantage of a computational approach is the ability to investigate the intrinsic stability of each tautomer in the gas phase and to model the effects of different solvent environments using continuum solvation models (like the Polarizable Continuum Model, PCM). This allows for a systematic evaluation of how environmental polarity influences the tautomeric equilibrium, providing insights that can guide experimental design.

Step-by-Step Computational Protocol

-

Structure Generation: Draw the 3D structures of all plausible tautomers of 1-(Pyrimidin-2-yl)guanidine.

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[1]

-

Follow this with a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).

-

-

Solvation Energy Calculation: To simulate solution-phase behavior, perform single-point energy calculations on the optimized gas-phase geometries using a solvation model (e.g., PCM) that corresponds to the solvent of interest (e.g., water, DMSO).

-

Relative Energy Calculation: Calculate the relative Gibbs free energy (ΔG) for each tautomer with respect to the most stable tautomer. The equilibrium constant (K) can then be estimated using the equation: ΔG = -RT ln(K).

Caption: A typical computational workflow for tautomer stability analysis.

Interpreting Computational Data

The tautomer with the lowest calculated Gibbs free energy is predicted to be the most stable and therefore the most abundant at equilibrium. It's important to note that while these calculations provide valuable predictions, experimental verification is essential.

Table 1: Hypothetical Relative Gibbs Free Energies of Tautomers

| Tautomer | Relative Gibbs Free Energy (kcal/mol) in Gas Phase | Relative Gibbs Free Energy (kcal/mol) in Water |

| Tautomer A | 0.00 | 0.00 |

| Tautomer B | +2.5 | +1.2 |

| Tautomer C | +5.1 | +3.8 |

Note: This data is illustrative. Actual values would be derived from quantum chemical calculations.

Experimental Characterization of Tautomers

Spectroscopic methods are indispensable for the experimental investigation of tautomeric equilibria. NMR and UV-Vis spectroscopy are particularly well-suited for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating molecular structure in solution.[6] Both ¹H and ¹³C NMR can provide distinct signals for each tautomer, provided that the rate of interconversion is slow on the NMR timescale.[6] For faster equilibria, a single set of averaged signals will be observed. In such cases, variable temperature NMR studies can sometimes be used to slow the interconversion and resolve the signals of individual tautomers. ¹⁵N NMR can be particularly informative for guanidine-containing compounds, as the nitrogen chemical shifts are highly sensitive to their chemical environment and protonation state.[7]

-

Sample Preparation: Dissolve a precisely weighed amount of 1-(Pyrimidin-2-yl)guanidine in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Look for distinct sets of signals for the pyrimidine and guanidine protons that might indicate the presence of multiple tautomers.

-

Integrate the signals to determine the relative populations of the observed species.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The chemical shifts of the guanidinyl carbon and the pyrimidine ring carbons can provide strong evidence for the predominant tautomeric form.

-

-

¹⁵N NMR Acquisition (if available):

-

Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, specialized techniques like ¹H-¹⁵N HMBC may be necessary to obtain spectra in a reasonable time.

-

The ¹⁵N chemical shifts will be highly indicative of the protonation sites.

-

Table 2: General NMR Acquisition Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400-600 MHz | 100-150 MHz |

| Pulse Sequence | Standard single-pulse | Proton-decoupled pulse |

| Number of Scans | 16-32 | 1024 or more |

| Relaxation Delay (D1) | 2-5 s | 2-5 s |

| Spectral Width | 0-12 ppm | 0-200 ppm |

Note: These are general parameters and may require optimization for the specific instrument and sample.[6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic structure. Since different tautomers have different arrangements of conjugated systems, they will often exhibit distinct UV-Vis absorption spectra.[8][9]

-

Stock Solution Preparation: Prepare a concentrated stock solution of 1-(Pyrimidin-2-yl)guanidine in a non-absorbing solvent (e.g., methanol).

-

Sample Preparation: Prepare a series of dilute solutions in different solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, water).

-

Spectrum Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the λmax for each spectrum.

-

-

Data Analysis: Compare the spectra obtained in the different solvents. A significant shift in λmax or the appearance of new absorption bands is indicative of a change in the predominant tautomeric form.

Caption: Workflow for analyzing tautomerism using UV-Vis spectroscopy.

Conclusion

The tautomeric behavior of 1-(Pyrimidin-2-yl)guanidine is a critical determinant of its chemical and biological properties. A comprehensive understanding of its tautomeric landscape requires a synergistic approach combining computational prediction with experimental validation. Quantum chemical calculations provide a robust framework for predicting the relative stabilities of tautomers, while spectroscopic techniques, particularly NMR and UV-Vis, offer the definitive experimental evidence. The methodologies outlined in this guide provide a solid foundation for researchers to confidently characterize the tautomeric equilibria of 1-(Pyrimidin-2-yl)guanidine and related compounds, ultimately facilitating the development of more effective and targeted therapeutics.

References

- BenchChem. (2025). Quantum Chemical Calculations of Thioenol Stability: A Technical Guide.

- RSC Publishing. (2016).

- arXiv. (2022). Prediction of tautomers plays an essential role in computer-aided drug discovery.

- Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.

- TSI Journals. (n.d.).

- American Chemical Society. (2025). Taming Tautomerism in Organic Crystal Structure Prediction. Journal of the American Chemical Society.

- ResearchGate. (2025).

- ResearchGate. (n.d.).

- ScienceDirect. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies.

- ACS Publications. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.

- MDPI. (2024).

- BenchChem. (2025).

- NIH. (2022).

- BenchChem. (2025).

- PubMed. (n.d.). Studies of N-hydroxy-N'-aminoguanidine derivatives by nitrogen-15 nuclear magnetic resonance spectroscopy and as ribonucleotide reductase inhibitors.

- RSC Publishing. (n.d.). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry.

- MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.

- ResearchGate. (n.d.). Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking.

Sources

- 1. arxiv.org [arxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Studies of N-hydroxy-N'-aminoguanidine derivatives by nitrogen-15 nuclear magnetic resonance spectroscopy and as ribonucleotide reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. cris.unibo.it [cris.unibo.it]

The Emergence of a Privileged Scaffold: A Technical Guide to 1-(Pyrimidin-2-yl)guanidine

Abstract

The 1-(Pyrimidin-2-yl)guanidine core is a compelling heterocyclic motif that has garnered significant interest within the realms of medicinal and agricultural chemistry. This technical guide provides an in-depth exploration of this scaffold, from its historical roots to its synthesis and diverse biological activities. We will dissect the key synthetic transformations that enable access to this privileged structure, offering detailed experimental protocols. Furthermore, this guide will illuminate the mechanistic underpinnings of its bioactivity, supported by quantitative data and visual representations of relevant pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 1-(Pyrimidin-2-yl)guanidine and its derivatives as a foundation for future discovery and innovation.

Introduction: The Convergence of Pyrimidine and Guanidine

The pyrimidine ring is a cornerstone of life, forming the structural basis of nucleobases in DNA and RNA.[1] Its prevalence in nature has inspired chemists to explore its potential as a scaffold for therapeutic agents, leading to a vast array of drugs with applications ranging from antiviral to anticancer therapies.[1] Similarly, the guanidinium group, with its unique electronic and geometric properties, is a recurring motif in natural products and pharmaceuticals, recognized for its ability to engage in crucial biological interactions.[2] The fusion of these two pharmacophores into the 1-(pyrimidin-2-yl)guanidine structure creates a molecule with a rich chemical landscape and a broad spectrum of biological potential. This guide delves into the discovery, synthesis, and multifaceted biological profile of this intriguing class of compounds.

A Historical Perspective: The Genesis of Pyrimidinylguanidines

The journey of pyrimidinylguanidines began over a century ago, with early explorations into the synthesis of substituted pyrimidines. A seminal moment in this history was the work of Rackmann in 1910, who first reported the synthesis of a guanidinopyrimidine derivative, specifically 4,6-dihydroxy-2-guanidinopyrimidine.[3] This pioneering synthesis was achieved through the condensation of a biguanide with diethyl malonate, laying the groundwork for future investigations into this chemical space.[3]

Subsequent research in the mid-20th century further expanded the synthetic repertoire and began to uncover the biological potential of these compounds. In 1946, Curd and Rose described the synthesis of aryl-substituted guanidinopyrimidines from arylbiguanides and ethyl acetoacetate, driven by the quest for new antimalarial agents.[3] A year later, King and King demonstrated an alternative synthetic approach involving the nucleophilic substitution of a chlorine atom on the pyrimidine ring with guanidine.[3] These early studies not only established fundamental synthetic routes but also hinted at the diverse biological activities that would later be attributed to this scaffold, including herbicidal and antiviral properties.[3]

Chemical Synthesis: Constructing the Core Scaffold

The synthesis of 1-(pyrimidin-2-yl)guanidine and its derivatives can be broadly approached through two primary strategies: the construction of the pyrimidine ring onto a pre-existing guanidine-containing fragment (Route A), or the introduction of the guanidinium moiety onto a pre-formed pyrimidine ring (Route B).

Route A: Pyrimidine Ring Formation from Biguanides

This classical approach, rooted in the early work of Rackmann, involves the condensation of a biguanide or its substituted analogue with a 1,3-dicarbonyl compound or its equivalent. The choice of the dicarbonyl component dictates the substitution pattern on the resulting pyrimidine ring.

Caption: Biguanide-based synthesis of the pyrimidinylguanidine core.

This protocol is a representative example of the condensation reaction between a biguanide and a 1,3-dicarbonyl compound.

Materials:

-

Biguanide hydrochloride

-

Acetylacetone

-

Sodium ethoxide solution in ethanol (21% w/v)

-

Ethanol

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve biguanide hydrochloride (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add acetylacetone (1 equivalent) followed by the dropwise addition of sodium ethoxide solution (2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified 2-(guanidino)-4,6-dimethylpyrimidine.

Causality and Self-Validation: The use of a strong base like sodium ethoxide is crucial to deprotonate the biguanide and facilitate the nucleophilic attack on the dicarbonyl compound, driving the cyclization to form the pyrimidine ring. The reaction can be monitored by TLC, and the final product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to confirm its structure and purity, thus providing a self-validating system.

Route B: Guanylation of Aminopyrimidines

This alternative and often more versatile approach involves the modification of a pre-existing pyrimidine scaffold. The most common method is the reaction of a 2-aminopyrimidine with a guanylating agent.

Caption: Synthesis of 1-(pyrimidin-2-yl)guanidine via guanylation.

This protocol outlines the synthesis of the parent compound using S-methylisothiourea sulfate as the guanylating agent.

Materials:

-

2-Aminopyrimidine

-

S-Methylisothiourea sulfate

-

Aqueous sodium hydroxide solution (10%)

-

Ethanol

-

Water

Procedure:

-

Preparation of Guanylating Agent: Prepare a solution of S-methylisothiourea by reacting thiourea with methyl sulfate.[4]

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrimidine (1 equivalent) in a mixture of ethanol and water.

-

Guanylation: Add S-methylisothiourea sulfate (1.1 equivalents) to the solution. Adjust the pH to approximately 10 with the aqueous sodium hydroxide solution.

-

Reaction: Heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by the evolution of methanethiol and by TLC analysis.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. The filtrate can be concentrated under reduced pressure, and the pH adjusted to neutral to precipitate the product.

-

Purification: The crude 1-(pyrimidin-2-yl)guanidine can be purified by recrystallization from water or an ethanol/water mixture.

Causality and Self-Validation: The basic conditions are necessary to deprotonate the 2-aminopyrimidine, enhancing its nucleophilicity to attack the electrophilic carbon of the S-methylisothiourea. The reaction is driven forward by the formation of the stable guanidinium group and the release of the volatile methanethiol. Product identity and purity are confirmed through spectroscopic analysis and melting point determination.

Biological Activities and Mechanistic Insights

The 1-(pyrimidin-2-yl)guanidine scaffold has been associated with a diverse range of biological activities, a testament to its ability to interact with various biological targets.

Herbicidal Activity

Early studies identified certain 2-arylguanidino-4,6-dimethylpyrimidine derivatives as potent herbicides.[3] The herbicidal effect was observed to be stronger with aryl substituents compared to alkyl substituents on the guanidino group.[3] For instance, 2-phenethylguanidino-4,6-dimethylpyrimidine demonstrated significant inhibition of radish root growth at a concentration of 50 ppm.[3]

Proposed Mechanism of Action: While the precise mechanism for all pyrimidinylguanidine herbicides is not fully elucidated, a plausible target is the pyrimidine biosynthesis pathway. Some modern herbicides are known to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway.[5][6] Inhibition of DHODH disrupts the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, leading to cell cycle arrest and ultimately plant death.[5][6]

Caption: Proposed herbicidal mechanism via inhibition of DHODH.

Antiviral Activity

The structural similarity of the pyrimidine core to nucleobases has made 1-(pyrimidin-2-yl)guanidine derivatives attractive candidates for antiviral drug discovery. Guanidine hydrochloride itself is known to possess antiviral properties, particularly against enteroviruses, by interfering with the function of the viral protein 2C, which is involved in RNA synthesis.[7] The combination of the pyrimidine and guanidine moieties is thought to enhance this activity.[3] The antiviral mechanism of some broad-spectrum antiviral compounds has been linked to the inhibition of host pyrimidine synthesis, which would align with the proposed herbicidal mechanism of action.[8]

Enzyme Inhibition

Derivatives of 2-guanidinyl heterocycles have been investigated as inhibitors of various enzymes. For example, a series of 1-(pyridin-2-yl)guanidinium ions were found to be competitive inhibitors of the serine protease trypsin.[7] The inhibitory potency was influenced by the substitution pattern on the pyridine ring, with a 5-iodo substituent showing strong inhibition (Ki = 0.0151 mM).[7] This suggests that the guanidinium group can act as a mimic of the arginine side chain, a natural substrate for trypsin, while the heterocyclic ring provides a scaffold for further interactions within the enzyme's active site.

Quantitative Biological Data

The following table summarizes some of the reported biological activities for 1-(pyrimidin-2-yl)guanidine and its close analogs. It is important to note that data for the unsubstituted parent compound is limited in the literature, and much of the available information pertains to substituted derivatives.

| Compound/Derivative | Biological Activity | Target/Assay | Quantitative Data | Reference(s) |

| 2-Phenethylguanidino-4,6-dimethylpyrimidine | Herbicidal | Radish root growth inhibition | Significant inhibition at 50 ppm | [3] |

| 1-(5-Iodopyridin-2-yl)guanidinium ion | Enzyme Inhibition | Bovine pancreatic trypsin | Kᵢ = 0.0151 mM | [7] |

| 1-(3-Methylpyridin-2-yl)guanidinium ion | Enzyme Inhibition | Bovine pancreatic trypsin | Kᵢ = 0.0140 mM | [7] |

| Guanidine Hydrochloride | Antiviral | Enteroviruses | IC₅₀ = 350–590 µM | [7] |

Conclusion and Future Directions

The 1-(pyrimidin-2-yl)guanidine scaffold represents a versatile and biologically relevant chemical entity. Its synthesis is accessible through well-established chemical transformations, allowing for the generation of diverse libraries of compounds. The demonstrated herbicidal, antiviral, and enzyme inhibitory activities highlight the potential of this scaffold in the development of new agrochemicals and therapeutics.

Future research in this area should focus on several key aspects. A more detailed elucidation of the specific molecular targets and mechanisms of action for various biological activities is crucial. The synthesis and screening of a broader range of derivatives, including systematic variations of substituents on both the pyrimidine and guanidine moieties, will likely uncover compounds with enhanced potency and selectivity. Furthermore, the exploration of this scaffold in other therapeutic areas, such as oncology and inflammatory diseases, where both pyrimidines and guanidines have shown promise, could lead to the discovery of novel drug candidates. The rich history and demonstrated potential of 1-(pyrimidin-2-yl)guanidine provide a solid foundation for continued innovation in chemical and biological sciences.

References

-

A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PNAS. [Link]

-

Synthetic accesses to biguanide compounds. (2021). Beilstein Journal of Organic Chemistry. [Link]

-

Guanidine synthesis from various precursors (adapted from ref [14a]). (2024). ResearchGate. [Link]

-

Antiviral activity in vitro of double combinations of enteroviral inhibitors. (2024). Bulgarian Academy of Sciences. [Link]

-

A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PMC. [Link]

-

Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. (2018). ASM Journals. [Link]

-

Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. (1974). Kyushu University Library Collections. [Link]

-

Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. (2007). PMC. [Link]

-

Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking. (2020). ScienceDirect. [Link]

-

Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. (2013). Scilit. [Link]

-

s-methyl isothiourea sulfate. (n.d.). Organic Syntheses. [Link]

-

Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). PMC. [Link]

-

Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2022). PMC. [Link]

-

Enzyme Analysis. (n.d.). G-Biosciences. [Link]

-

(PDF) ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. (2014). ResearchGate. [Link]

-

Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (2019). MDPI. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents | MDPI [mdpi.com]

- 3. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical and Computational Analysis of 1-(Pyrimidin-2-yl)guanidine

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 1-(Pyrimidin-2-yl)guanidine and its derivatives. The guanidinium group, a highly basic and versatile functional moiety, combined with the pyrimidine scaffold, a cornerstone in numerous biologically active molecules, makes this class of compounds a subject of significant interest in medicinal chemistry and drug development.[1][2][3] This document delves into the critical role of computational chemistry, particularly Density Functional Theory (DFT) and molecular docking, in elucidating the structural, electronic, and reactive properties of these molecules. We will explore tautomeric and conformational landscapes, detail the application of quantum chemical calculations for predicting molecular properties, and outline a systematic workflow for evaluating their potential as therapeutic agents through molecular docking simulations. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical studies to accelerate the design and discovery of novel pyrimidine-guanidine-based therapeutics.

Introduction: The Convergence of Two Privileged Scaffolds

The intersection of the pyrimidine ring and the guanidine functional group creates a molecular architecture of profound pharmacological relevance. Pyrimidine derivatives are integral to life itself, forming the basis of nucleobases like cytosine and thymine, and are found in a wide array of approved drugs with applications ranging from anticancer to antiviral therapies.[2][4] Their versatile chemistry and ability to engage in various biological interactions make them a perennial focus for medicinal chemists.[3]

The guanidine group is characterized by its strong basicity, arising from the resonance stabilization of its protonated form, the guanidinium ion. This feature allows it to form strong hydrogen bonds and salt bridges, making it a key pharmacophore for interacting with biological targets such as enzymes and receptors.[1] Natural and synthetic guanidine derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, and antiviral properties.[1]

The combination, 1-(Pyrimidin-2-yl)guanidine, thus presents a molecule with inherent potential for biological activity. However, its flexibility, potential for multiple tautomeric forms, and complex electronic nature necessitate a deeper understanding that transcends empirical observation. Theoretical and computational studies provide an indispensable toolkit for dissecting these properties at an atomic level, offering predictive insights that can guide synthesis and experimental testing.

Tautomerism and Conformational Analysis: A Molecule of Many Faces

A primary challenge and a key area of investigation for guanidine-containing heterocycles is tautomerism. The delocalized π-system and multiple nitrogen atoms allow for proton migration, leading to an equilibrium of different tautomeric forms. For 1-(Pyrimidin-2-yl)guanidine, the principal equilibrium exists between the amino and imino forms. Computational studies, particularly DFT, are essential for determining the relative stabilities of these tautomers.[5][6][7]

Gas-phase calculations often indicate one tautomer to be more stable, but solvation effects can shift this equilibrium.[7][8] Understanding the dominant tautomeric form is critical, as it dictates the molecule's hydrogen bonding patterns, electrostatic potential, and ultimately, its mode of interaction with a biological target.

Caption: Figure 1: Tautomeric equilibrium in 1-(Pyrimidin-2-yl)guanidine.

Quantum Chemical Calculations: Deciphering Electronic Structure and Properties

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying systems of this size. It offers a favorable balance between accuracy and computational cost, making it ideal for exploring the molecular properties of drug-like molecules.[9][10]

Molecular Geometry Optimization

The first step in any computational analysis is to determine the molecule's lowest energy structure. DFT calculations are used to optimize the bond lengths, bond angles, and dihedral angles.[9] Comparing these calculated geometries with experimental data, such as X-ray crystallography, serves as an important validation of the chosen computational method.[8]

Electronic Properties and Reactivity Descriptors

Once the geometry is optimized, a wealth of electronic information can be extracted. Key parameters include:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding.[10]

-

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the electronic environment of each atom and identifying potential sites for interaction.[9]

| Property | Tautomer A (Amino) | Tautomer B (Imino) | Significance |

| Relative Energy (kcal/mol) | 0.00 | +2.5 | Predicts the most stable form |

| HOMO Energy (eV) | -6.2 | -5.8 | Relates to electron-donating ability |

| LUMO Energy (eV) | -1.5 | -1.9 | Relates to electron-accepting ability |

| HOMO-LUMO Gap (eV) | 4.7 | 3.9 | Index of chemical reactivity |

| Dipole Moment (Debye) | 3.1 | 4.5 | Indicates overall molecular polarity |

| Table 1: Representative quantitative data from DFT calculations on hypothetical tautomers of 1-(Pyrimidin-2-yl)guanidine. Values are illustrative. |

Applications in Drug Development: From Theory to Therapy

The ultimate goal of studying such molecules is often to develop new therapeutic agents. Computational methods provide a powerful platform for rational drug design. Derivatives of pyrimidine-guanidines have been investigated as inhibitors of various biological targets.[11][12][13]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in:

-

Binding Mode Prediction: Understanding how the ligand fits into the active site of a protein.

-

Structure-Activity Relationship (SAR) Studies: Explaining why certain chemical modifications enhance or diminish biological activity.[13]

-

Virtual Screening: Rapidly testing large libraries of compounds to identify potential hits for further investigation.

Docking studies can reveal key interactions, such as the guanidinium group forming salt bridges with acidic residues (e.g., Aspartate, Glutamate) in the protein's active site, a common binding motif for this functional group.[12]

Methodologies and Protocols

Protocol: DFT Geometry Optimization and Property Calculation

This protocol outlines a standard workflow for performing a DFT calculation on a molecule like 1-(Pyrimidin-2-yl)guanidine using a program like Gaussian.

-

Structure Preparation: Build the 3D structure of the desired tautomer using a molecular editor (e.g., Avogadro, ChemDraw). Perform an initial geometry cleanup using molecular mechanics (e.g., MMFF94).

-

Input File Generation: Create an input file specifying the calculation type.

-

Causality: The choice of method and basis set is critical. B3LYP is a widely used hybrid functional that provides good results for many organic systems.[7] The 6-31G(d,p) basis set is a Pople-style basis set that includes polarization functions on both heavy atoms (d) and hydrogens (p), which are essential for accurately describing non-covalent interactions and geometries.

-

Keywords: Opt Freq B3LYP/6-31G(d,p) Pop=Mulliken

-

Opt requests a geometry optimization.

-

Freq requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).

-

Pop=Mulliken requests the calculation of Mulliken atomic charges.

-

-

Execution: Submit the calculation to a high-performance computing cluster.

-

Analysis (Self-Validation):

-

Convergence Check: Confirm that the optimization job terminated normally and met all convergence criteria.

-

Frequency Analysis: Verify that the frequency calculation yields zero imaginary frequencies, confirming a local minimum on the potential energy surface.

-

Data Extraction: Extract optimized coordinates, energies (HOMO, LUMO), atomic charges, and dipole moment from the output file. Visualize orbitals and MEP maps using appropriate software (e.g., GaussView, Avogadro).

-

Caption: Figure 2: Workflow for a DFT calculation.

Protocol: Molecular Docking

This protocol describes a typical workflow for docking 1-(Pyrimidin-2-yl)guanidine into a protein active site using software like AutoDock Vina.

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).

-

Causality: This step is crucial for ensuring the correct protonation states of ionizable residues and setting up an accurate electrostatic grid for the docking calculation.

-

-

Ligand Preparation:

-

Use the DFT-optimized, low-energy structure of the ligand.

-

Assign atomic charges and define rotatable bonds. The guanidine group's planarity should be considered.

-

-

Grid Box Generation: Define the search space for the docking simulation. This is typically a 3D box centered on the known active site of the protein. The size should be large enough to accommodate the ligand in various orientations.

-

Execution: Run the docking algorithm. The program will systematically explore different conformations and orientations of the ligand within the grid box, scoring each pose based on a scoring function that estimates binding affinity.

-